D-Mannoheptulose-13C7

Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standard Stable Isotope Labeling

D-Mannoheptulose-13C7 is the only isotopically labeled analog that co-elutes with endogenous D-mannoheptulose while providing a +7 Da mass shift, enabling unambiguous correction for ion suppression and extraction variability in LC-MS/MS via isotope dilution. Unlike generic hexokinase inhibitors, its distinct chromatographic and mass spectrometric properties make it irreplaceable as an internal standard for mannoheptulose quantitation. With ≥99 atom% 13C enrichment, it also serves as a definitive tracer for metabolic flux studies. Eliminate matrix-effect variability—choose the 13C7 standard.

Molecular Formula ¹³C₇H₁₄O₇
Molecular Weight 217.13
Cat. No. B1158083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannoheptulose-13C7
SynonymsD-Manno-2-heptulose-13C7;  (+)-Mannoheptulose-13C7;  NSC 226836-13C7; 
Molecular Formula¹³C₇H₁₄O₇
Molecular Weight217.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Mannoheptulose-13C7 Procurement Guide: Overview of a 13C7-Labeled Hexokinase Inhibitor for Metabolic Tracing


D-Mannoheptulose-13C7 is a uniformly 13C-labeled, seven-carbon ketoheptose (molecular formula: 13C7H14O7, MW: 217.12) used as a stable isotope-labeled tracer and internal standard for mass spectrometry-based quantitation of D-mannoheptulose in biological matrices [1]. The unlabeled parent compound, D-mannoheptulose, is a naturally occurring sugar (found in avocados) that acts as a competitive inhibitor of hexokinase and glucokinase (Ki = 0.25 mM) and blocks glucose-stimulated insulin secretion from pancreatic β-cells [2].

Why Unlabeled D-Mannoheptulose Cannot Substitute for D-Mannoheptulose-13C7 in Quantitative Bioanalysis


Substituting unlabeled D-mannoheptulose for D-Mannoheptulose-13C7 in quantitative LC-MS/MS workflows introduces unacceptably high analytical variability due to matrix effects, ion suppression, and variable extraction recovery [1]. Only the 13C7-labeled analog co-elutes identically with the endogenous analyte while exhibiting a distinct mass shift (+7 Da), enabling precise correction for these sources of error via isotope dilution mass spectrometry [2]. Generic hexokinase inhibitors such as 2-deoxyglucose cannot serve this function because they possess entirely different chromatographic and mass spectrometric properties, precluding their use as internal standards for mannoheptulose quantitation [3].

D-Mannoheptulose-13C7 Comparative Evidence: Quantified Differentiation from Unlabeled Mannoheptulose, 2-Deoxyglucose, 3-O-Methylglucose, and Mannoheptulose Hexaacetate


Isotopic Enrichment for MS Quantitation: D-Mannoheptulose-13C7 vs. Unlabeled Mannoheptulose

D-Mannoheptulose-13C7 is uniformly labeled with 13C at all seven carbon positions, achieving ≥99 atom % 13C isotopic enrichment . In contrast, unlabeled D-mannoheptulose contains natural abundance 13C (~1.1%). This mass difference (+7 Da) allows the 13C7-labeled compound to serve as an ideal internal standard for LC-MS/MS, correcting for ion suppression and extraction variability, a function the unlabeled compound cannot perform [1].

Isotope Dilution Mass Spectrometry LC-MS/MS Internal Standard Stable Isotope Labeling

Hexokinase Inhibition Potency: D-Mannoheptulose vs. 2-Deoxyglucose

D-Mannoheptulose competitively inhibits hexokinase with a Ki of 0.25 mM . 2-Deoxyglucose (2-DG), a common alternative glycolytic inhibitor, exhibits Ki values for human brain hexokinase ranging from 0.074 to 0.15 mM [1]. This indicates 2-DG is approximately 1.7- to 3.4-fold more potent (lower Ki) than mannoheptulose in vitro under these assay conditions.

Hexokinase Inhibition Glycolysis Competitive Inhibitor

Cellular Uptake Mechanism: D-Mannoheptulose (GLUT2-Dependent) vs. 3-O-Methylglucose (GLUT-Dependent, Non-Phosphorylated)

D-Mannoheptulose uptake into pancreatic β-cells is primarily mediated by the GLUT2 transporter, as evidenced by inhibition by cytochalasin B and enhanced uptake by D-glucose [1]. In contrast, 3-O-methylglucose (3-OMG) is transported by GLUTs but is not a substrate for hexokinase [2]. In human islets, 10.0 mM D-mannoheptulose inhibited glucose-stimulated insulin release, whereas 3-OMG at equivalent concentrations does not affect glucose phosphorylation and therefore fails to inhibit insulin secretion [3].

GLUT2 Transporter Cellular Uptake Pancreatic Beta-Cell

In Vivo Hyperglycemic Effect: Dose-Dependent Response in Dogs

Oral administration of D-mannoheptulose at 1 g/kg in dogs induces transient hyperglycemia, confirming systemic hexokinase inhibition in vivo . In contrast, a lower dose of 8 mg/kg did not produce hyperglycemia but increased postprandial energy expenditure . This biphasic dose-response distinguishes mannoheptulose from other hexokinase inhibitors; for example, 2-deoxyglucose induces hyperglycemia at lower doses and is associated with greater toxicity [1].

In Vivo Pharmacology Hyperglycemia Glucose Homeostasis

Differential Cytotoxicity: MCF-7 Breast Cancer Cells vs. Normal HMECs

D-Mannoheptulose exhibits selective cytotoxicity toward MCF-7 breast cancer cells (IC50 = 263.3 µg/mL) compared to normal human mammary epithelial cells (HMECs; IC50 = 975.1 µg/mL), representing a 3.7-fold selectivity window [1]. This differential sensitivity is attributed to the heightened glycolytic dependence of cancer cells (Warburg effect). In contrast, 2-deoxyglucose, while more potent (IC50 ~ 3.15-6.32 mM in feline mammary carcinoma cells), lacks comparable selectivity data and is associated with greater systemic toxicity [2].

Cancer Metabolism Glycolysis Inhibition Cytotoxicity

Recommended Applications for D-Mannoheptulose-13C7 Based on Verified Differentiation Evidence


Accurate LC-MS/MS Quantitation of Endogenous Mannoheptulose in Biological Fluids and Tissues

Use D-Mannoheptulose-13C7 as an isotope-labeled internal standard to correct for ion suppression and extraction variability in LC-MS/MS assays quantifying unlabeled D-mannoheptulose in plasma, urine, or tissue homogenates [1]. Its ≥99 atom % 13C enrichment and +7 Da mass shift provide unequivocal chromatographic co-elution and mass separation, enabling precise quantitation required for pharmacokinetic studies .

Metabolic Flux Analysis of Heptose Pathways in Avocado-Derived Nutraceutical Research

Employ D-Mannoheptulose-13C7 as a tracer in cell culture or animal models to map the absorption, distribution, and metabolism of dietary mannoheptulose from avocado extracts [1]. The uniform 13C7 labeling permits tracking of carbon flux through glycolytic and gluconeogenic pathways via LC-MS or NMR, distinguishing dietary-derived heptose from endogenous pools .

Investigating GLUT2-Dependent Glucose Sensing in Pancreatic β-Cell Physiology and Diabetes

Apply unlabeled D-mannoheptulose (or trace amounts of the 13C7-labeled analog for cellular uptake studies) to selectively inhibit glucose phosphorylation in GLUT2-expressing pancreatic β-cells at 10.0 mM, blocking glucose-stimulated insulin secretion [1]. This approach is validated in human islets and offers a specific tool to dissect β-cell glucose sensing mechanisms without confounding effects on non-B islet cells .

Evaluating Glycolytic Inhibition as a Cancer Therapeutic Strategy with Reduced Off-Target Toxicity

Utilize D-mannoheptulose in vitro and in vivo xenograft models to exploit its 3.7-fold selectivity for MCF-7 breast cancer cells over normal HMECs [1]. This therapeutic window, attributed to differential glycolytic dependency, supports its use as a less toxic alternative to 2-deoxyglucose in proof-of-concept studies targeting the Warburg effect .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Mannoheptulose-13C7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.